molecular formula C13H23Cl B13800832 5-Tridecyne, 13-chloro- CAS No. 71317-63-0

5-Tridecyne, 13-chloro-

Cat. No.: B13800832
CAS No.: 71317-63-0
M. Wt: 214.77 g/mol
InChI Key: YJBTVMLIYQJVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tridecyne, 13-chloro-: is an organic compound with the molecular formula C13H23Cl . It is a chlorinated alkyne, characterized by the presence of a triple bond between carbon atoms and a chlorine atom attached to the terminal carbon. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecyne, 13-chloro- typically involves the chlorination of tridecyne. One common method is the use of triphosgene as a chlorination reagent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the presence of a catalyst like N,N-dimethylacetamide .

Industrial Production Methods: Industrial production of 5-Tridecyne, 13-chloro- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Tridecyne, 13-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Tridecyne, 13-chloro- is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities. It is used in the development of new drugs and as a probe in biochemical research to study enzyme interactions and metabolic pathways .

Industry: In the industrial sector, 5-Tridecyne, 13-chloro- is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it valuable in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of 5-Tridecyne, 13-chloro- involves its interaction with molecular targets through its reactive triple bond and chlorine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical transformations and biological assays to study enzyme mechanisms and cellular processes .

Comparison with Similar Compounds

Uniqueness: 5-Tridecyne, 13-chloro- is unique due to the presence of both a triple bond and a chlorine atom. This combination imparts distinct reactivity, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

71317-63-0

Molecular Formula

C13H23Cl

Molecular Weight

214.77 g/mol

IUPAC Name

13-chlorotridec-5-yne

InChI

InChI=1S/C13H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-4,7-13H2,1H3

InChI Key

YJBTVMLIYQJVFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.